2-[1-(Methylamino)cyclobutyl]ethanol
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Overview
Description
2-[1-(Methylamino)cyclobutyl]ethanol is a chemical compound with the molecular formula C7H15NO It is characterized by a cyclobutyl ring substituted with a methylamino group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Methylamino)cyclobutyl]ethanol typically involves the following steps:
Cyclobutylation: The initial step involves the formation of a cyclobutyl ring. This can be achieved through cyclization reactions using appropriate starting materials and catalysts.
Amination: The cyclobutyl ring is then subjected to amination to introduce the methylamino group. This step often requires the use of methylamine and suitable catalysts under controlled temperature and pressure conditions.
Ethanol Addition: Finally, the ethanol moiety is introduced through a nucleophilic substitution reaction. This step may involve the use of ethanol and a base to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Methylamino)cyclobutyl]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The ethanol moiety can undergo nucleophilic substitution reactions to form ethers or esters. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, basic or acidic catalysts.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Ethers, esters.
Scientific Research Applications
2-[1-(Methylamino)cyclobutyl]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-[1-(Methylamino)cyclobutyl]ethanol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(Amino)cyclobutyl]ethanol
- 2-[1-(Ethylamino)cyclobutyl]ethanol
- 2-[1-(Propylamino)cyclobutyl]ethanol
Uniqueness
2-[1-(Methylamino)cyclobutyl]ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2-[1-(methylamino)cyclobutyl]ethanol |
InChI |
InChI=1S/C7H15NO/c1-8-7(5-6-9)3-2-4-7/h8-9H,2-6H2,1H3 |
InChI Key |
HPVADZZJBGIOSB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CCC1)CCO |
Origin of Product |
United States |
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